molecular formula C21H20ClN3OS B2652984 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 450341-07-8

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cat. No. B2652984
CAS RN: 450341-07-8
M. Wt: 397.92
InChI Key: JNIPPWPLZOSTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound that has been attracting significant attention. Pyrazoles, which are heterocyclic chemical compounds with a natural or synthetic origin, have a nitrogen-based hetero-aromatic ring structure that is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazoles and their derivatives have been synthesized from various starting materials. For instance, a study described the synthesis of a pyrazoline derivative from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds were unambiguously identified based on their spectral data analyses .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed by spectral analyses, such as IR, 1H-NMR, 13C-NMR spectra, and HRMS . For example, a study reported the spectral data analyses of a newly synthesized pyrazoline derivative .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be monitored using techniques like TLC . After the reaction, the resulting solid can be filtered using suction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analyses. For instance, the melting point, relative density, and solubility in water and organic solvents can be determined .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Studies have synthesized various derivatives related to the chemical structure of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide, demonstrating potent antimicrobial and antifungal activities. These compounds have been investigated for their potential as new antibacterial and antifungal agents, showing varying degrees of effectiveness against different strains of bacteria and fungi. The synthesis and evaluation of these compounds have contributed to the understanding of their potential therapeutic applications, suggesting their role in addressing microbial resistance to pharmaceutical drugs (Behalo, 2010), (Sivakumar et al., 2020), (Katariya et al., 2021).

Anticancer Potential

Further research into compounds with a similar structure has explored their anticancer activity. These studies involve the synthesis of novel derivatives and their evaluation against various cancer cell lines, demonstrating promising results in inhibiting cancer cell growth. The molecular docking studies associated with these compounds have provided insights into their potential mechanisms of action against cancer cells, indicating their applicability in the development of new anticancer therapies (Katariya et al., 2021), (Gomha et al., 2014).

Additional Biological Activities

Other studies have focused on the comprehensive analysis of similar compounds, including spectroscopic and quantum chemical calculations, to evaluate their biological activities further. These investigations have extended to antimicrobial activity assessments, offering a broader understanding of their potential as therapeutic agents. Molecular docking studies have been employed to predict the interaction of these compounds with biological targets, supporting their potential use in designing more effective drugs (Viji et al., 2020).

Mechanism of Action

Pyrazoles and their derivatives have confirmed biological and pharmacological activities . They have been reported to show a broad spectrum of biological activity, including antimicrobial, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. For instance, pyraclostrobin, a fungicide belonging to the group of strobilurins, which inhibit mitochondrial respiration, was evaluated for its physical hazards .

Future Directions

The future directions for the research and development of pyrazole derivatives could involve further exploration of their biological activities and potential applications. For instance, docking studies reveal that some compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-2-17(14-7-4-3-5-8-14)21(26)23-20-18-12-27-13-19(18)24-25(20)16-10-6-9-15(22)11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPPWPLZOSTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.